Sub‑Nanomolar Potency in Biochemical ATM Kinase Assays vs. KU‑55933 and KU‑60019
M3541 inhibits ATM kinase activity with an IC₅₀ of 0.25 nM in cell‑free assays [REFS‑1], representing a >50‑fold improvement in potency compared to the widely used tool compound KU‑55933 (IC₅₀ = 13 nM) [REFS‑2] and a >25‑fold improvement over KU‑60019 (IC₅₀ = 6.3 nM) [REFS‑3]. This sub‑nanomolar potency is achieved through ATP‑competitive binding and translates to robust cellular target engagement at lower compound concentrations [REFS‑1].
| Evidence Dimension | ATM kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.25 nM |
| Comparator Or Baseline | KU‑55933: 13 nM; KU‑60019: 6.3 nM |
| Quantified Difference | 52‑fold lower IC₅₀ vs. KU‑55933; 25‑fold lower vs. KU‑60019 |
| Conditions | Cell‑free biochemical kinase assay with ATP at 10 μM [REFS‑1]; comparator data from vendor‑validated biochemical assays [REFS‑2][REFS‑3] |
Why This Matters
Higher potency enables lower dosing requirements in preclinical models, reducing off‑target exposure and improving the therapeutic window for radiosensitization studies.
- [1] Zimmermann A, et al. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double‑Strand Break Inducing Cancer Therapies. Mol Cancer Ther. 2022;21(6):859‑870. PMID: 35405736. View Source
